REACTION_CXSMILES
|
[NH:1]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].C(=O)([O-])O.[Na+].CN(C)C=O.[CH2:24](Br)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>O>[CH2:24]([N:1]([CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:1.2|
|
Name
|
|
Quantity
|
523.2 g
|
Type
|
reactant
|
Smiles
|
N(CC(=O)OCC)CC(=O)OCC
|
Name
|
|
Quantity
|
465.4 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
473.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at about 40° C.
|
Type
|
STIRRING
|
Details
|
Thereafter, the mixture was stirred at about 40° C. for 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
was then extracted with toluene (500 ml×four times)
|
Type
|
CUSTOM
|
Details
|
The organic layer formed
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Glauber's salt
|
Type
|
CUSTOM
|
Details
|
Thereafter, the solvent was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N(CC(=O)OCC)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 780 g | |
YIELD: PERCENTYIELD | 98.8% | |
YIELD: CALCULATEDPERCENTYIELD | 101% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |